molecular formula C18H26N4O3 B2943264 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide CAS No. 2034395-70-3

1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide

Cat. No.: B2943264
CAS No.: 2034395-70-3
M. Wt: 346.431
InChI Key: XDXIJGLDWGDPMM-WKILWMFISA-N
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Description

1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS: 2034395-70-3) is a piperidine carboxamide derivative with a molecular formula of C₁₈H₂₆N₄O₃ and a molecular weight of 346.4 g/mol . Its structure features:

  • A piperidine ring substituted with an acetyl group at the 1-position and a carboxamide group at the 4-position.
  • A (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl moiety linked to the carboxamide nitrogen.

Properties

IUPAC Name

1-acetyl-N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13(23)22-10-6-14(7-11-22)18(24)21-15-2-4-16(5-3-15)25-17-12-19-8-9-20-17/h8-9,12,14-16H,2-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXIJGLDWGDPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide typically involves multiple steps. One common route includes the acylation of piperidine-4-carboxamide, followed by the incorporation of the pyrazin-2-yloxy group via an etherification reaction. Key reagents include acetic anhydride for the acylation step and pyrazine-2-ol for the etherification. Reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves optimized large-scale synthesis methods. These methods emphasize cost-effectiveness, scalability, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production. Conditions such as solvent choice, reaction temperature, and catalyst usage are meticulously optimized to achieve the best possible outcome.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions including:

  • Oxidation: Potential for forming oxidized derivatives under strong oxidizing conditions.

  • Reduction: Possible reduction of the carbonyl group to its corresponding alcohol.

  • Substitution: Reactivity towards nucleophilic substitution, particularly at the pyrazine ring.

Common Reagents and Conditions

Reagents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are commonly used for reduction reactions. For oxidation, potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be utilized. Substitution reactions might involve nucleophiles such as amines or thiols, often under basic conditions.

Major Products

Major products from these reactions include:

  • Oxidized forms: Resulting from oxidation of the pyrazine or piperidine moiety.

  • Reduced forms: Resulting from the reduction of the acetyl group.

  • Substituted forms: Such as derivatives with different functional groups attached to the pyrazine ring.

Scientific Research Applications

1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide has a wide range of scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological receptors, often acting as a ligand in binding studies.

  • Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological or inflammatory conditions.

  • Industry: Employed in material science for creating specialized polymers and coatings.

Mechanism of Action

The mechanism by which 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide exerts its effects is complex and varies depending on the application. Generally, it interacts with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may bind to specific receptors in the central nervous system, modulating their activity and thus exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl-Pyrazine Moiety

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (Compound 17)
  • Structural Differences : Replaces the acetyl-piperidine-carboxamide group with a 3,5-dimethylpyrazole sulfonamide .
  • Impact : Sulfonamide groups typically enhance hydrogen bonding and metabolic stability compared to carboxamides. The pyrazole ring may alter steric interactions in biological targets .
  • Synthesis : Prepared via coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine hydrochloride in THF, yielding 55% .
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
  • Structural Differences : Substitutes pyrazine with pyridine and replaces the acetyl-piperidine with a pyrazolo-oxazine carboxamide.
  • Impact : Pyridine’s reduced nitrogen count compared to pyrazine may decrease basicity, affecting solubility and target interactions .

Piperidine/Piperazine Carboxamide Derivatives

1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
  • Structural Differences: Replaces the pyrazine-cyclohexyl group with a 4-ethylphenoxy-pyrimidine and introduces a 4-fluorobenzyl substituent.
  • Impact : The pyrimidine and fluorobenzyl groups may enhance lipophilicity and CNS permeability compared to the pyrazine-cyclohexyl system .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structural Differences : Utilizes a piperazine ring (N1/N2/C3-C6 in chair conformation) instead of piperidine and substitutes with a 4-chlorophenyl group.

Acetyl-Piperidine Carboxamide Analogues

1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide
  • Structural Differences : Replaces the pyrazine-cyclohexyl group with a 4-chloro-2-fluorophenyl ring.

Key Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Features
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide 346.4 Acetyl, carboxamide, pyrazine Rigid cyclohexyl-pyrazine linker, piperidine core
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide 302.16 Sulfonamide, pyrazole Sulfonamide enhances hydrogen bonding; pyrazole adds steric bulk
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 423.5 (estimated) Pyrimidine, fluorobenzyl Lipophilic pyrimidine and fluorobenzyl improve membrane permeability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 269.7 Piperazine, chlorophenyl Piperazine increases polarity; chlorophenyl enhances hydrophobic interactions
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide 339.8 (estimated) Halogenated phenyl Chloro-fluorophenyl group targets hydrophobic binding pockets

Research Findings and Implications

  • Pyrazine vs.
  • Piperidine vs. Piperazine : Piperidine’s reduced polarity may enhance blood-brain barrier penetration, while piperazine improves solubility for systemic applications .
  • Carboxamide vs.

Biological Activity

1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be detailed as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{17}H_{24}N_{2}O_{3}
  • CAS Number : 560108-76-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds containing piperidine and pyrazine moieties have been shown to exhibit significant activity against several diseases due to their ability to modulate neurotransmitter systems and inhibit specific enzymes.

Key Mechanisms Identified:

  • Cholinesterase Inhibition : Similar piperidine derivatives have demonstrated the ability to inhibit cholinesterase, which is critical for neurotransmission in the central nervous system .
  • Antiviral Activity : Some studies suggest that pyrazine derivatives can exhibit antiviral properties, potentially making this compound useful in treating viral infections .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and provides insight into the potential efficacy of this compound.

Activity TypeRelated CompoundsObserved EffectsReference
Cholinesterase InhibitionPiperidine DerivativesSignificant inhibition observed
Antiviral ActivityPyrazolecarboxamide HybridsReduced viral plaque formation
Neuroprotective EffectsN-Alkylpiperidine CarbamatesAntiaggregatory effects noted
Selective Receptor ModulationVarious Piperidine DerivativesModulation of neurotransmitter receptors

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Cholinesterase Inhibition :
    • Researchers synthesized a series of piperidine derivatives and evaluated their cholinesterase inhibitory activity. The results indicated that modifications at the N-position significantly enhanced inhibitory potency, suggesting that similar modifications could be beneficial for our target compound .
  • Antiviral Efficacy Evaluation :
    • A comprehensive study investigated various pyrazole and isoxazole-containing heterocycles for their antiviral properties. Among them, certain derivatives showed promising results against herpes simplex virus type 1 (HSV-1), indicating that structural similarities could lead to comparable antiviral efficacy in our compound .
  • Neuroprotective Properties :
    • A recent evaluation of piperidine derivatives indicated their potential in neuroprotection through dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial in Alzheimer’s disease pathology. This suggests that our compound may also possess similar neuroprotective properties .

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